NIM811 Exhibits >1,700-Fold Selectivity for Cyclophilin Binding Over Immunosuppression
NIM811 demonstrates a >1,700-fold higher IC50 in an interleukin-2 reporter gene assay (measuring immunosuppression) compared to its cyclophilin-binding IC50, whereas CsA exhibits equivalent potency across both assays. The immunosuppression IC50 for NIM811 is >1,700-fold increased relative to CsA, confirming functional uncoupling of cyclophilin binding from calcineurin inhibition [1]. Structural studies indicate that the N-methyl-isoleucine substitution at position 4 prevents calcineurin docking to the NIM811-cyclophilin complex, explaining this selectivity .
| Evidence Dimension | Selectivity ratio (Immunosuppression IC50 / Cyclophilin-binding IC50) |
|---|---|
| Target Compound Data | >1,700-fold selectivity (immunosuppression IC50 >1,700× cyclophilin-binding IC50) |
| Comparator Or Baseline | Cyclosporin A: 1.0-fold selectivity (immunosuppression IC50 = cyclophilin-binding IC50) |
| Quantified Difference | >1,700-fold greater selectivity for cyclophilin binding over immunosuppression vs. CsA |
| Conditions | Interleukin-2 reporter gene assay in Jurkat cells; cyclophilin A binding competition assay |
Why This Matters
This selectivity enables investigation of cyclophilin-dependent biology without confounding immunosuppressive effects, critical for non-transplant applications.
- [1] Paeshuyse J, et al. Anti-hepatitis C virus activity of cyclophilin inhibitors and structural basis for non-immunosuppressive cyclosporin A analogs. Antimicrob Agents Chemother. 2006;50(9):2976-2982. Table 2. View Source
